(+)-Desflurane

Chirality Stereochemistry Inhalation Anesthetics

(+)-Desflurane is the (R)-configured enantiomer of the volatile halogenated ether anesthetic desflurane, a chiral molecule clinically administered as a racemic mixture of (R) and (S) optical isomers. Belonging to the fluorinated methyl ethyl ether class, (+)-desflurane exhibits the same basic molecular formula (C3H2F6O) and physicochemical properties as the racemate, including exceptionally low blood-gas solubility (partition coefficient 0.42) that underlies its rapid onset and offset of anesthetic action.

Molecular Formula C3H2F6O
Molecular Weight 168.04 g/mol
CAS No. 142916-68-5
Cat. No. B1242257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Desflurane
CAS142916-68-5
Molecular FormulaC3H2F6O
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(OC(F)F)F
InChIInChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1
InChIKeyDPYMFVXJLLWWEU-PVQJCKRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Desflurane (CAS 142916-68-5): Baseline Overview for Procurement and Research Selection


(+)-Desflurane is the (R)-configured enantiomer of the volatile halogenated ether anesthetic desflurane, a chiral molecule clinically administered as a racemic mixture of (R) and (S) optical isomers [1]. Belonging to the fluorinated methyl ethyl ether class, (+)-desflurane exhibits the same basic molecular formula (C3H2F6O) and physicochemical properties as the racemate, including exceptionally low blood-gas solubility (partition coefficient 0.42) that underlies its rapid onset and offset of anesthetic action [2].

Why Racemic Desflurane or Alternative Volatile Anesthetics Cannot Substitute for (+)-Desflurane


Chiral anesthetics like desflurane exhibit marked differences between (R) and (S)-enantiomers in pharmacodynamics, pharmacokinetics, and toxicity [1]. Substituting (+)-desflurane with the racemic mixture or with alternative agents such as sevoflurane or isoflurane would introduce a distinct stereochemical entity or alter key properties like blood-gas solubility and metabolic profile. Notably, desflurane enantiomers undergo enantioselective distribution in vivo [2], while racemic desflurane metabolism (0.02–0.2% of dose) is 10- to 100-fold lower than that of sevoflurane (2–5%) [3]. These quantitative and stereochemical disparities preclude simple substitution.

(+)-Desflurane Quantitative Differentiation Evidence: Comparator-Based Analysis


Absolute Configuration Assignment: (+)-Desflurane = (R)-Enantiomer

(+)-Desflurane has been unequivocally assigned the (R)-configuration, whereas the (-)-enantiomer possesses the (S)-configuration [1]. This assignment corrects earlier conflicting reports and is critical for interpreting stereospecific binding studies. The determination was made using vibrational circular dichroism spectroscopy, which revealed that each enantiomer exists in two distinct conformations at room temperature [1].

Chirality Stereochemistry Inhalation Anesthetics

Enantioselective Synthesis with High Stereochemical Fidelity (>96%)

The first enantioselective synthesis of desflurane enantiomers was reported in 1997. Treatment of (R)-(-)-isoflurane with BrF3 yielded (S)-(+)-desflurane with >96% inversion of configuration, providing a reliable method to obtain enantiomerically enriched (+)-desflurane [1]. This high stereochemical fidelity is essential for producing material suitable for stereospecific pharmacological studies or potential enantiopure formulations.

Enantioselective Synthesis Process Chemistry Anesthetic Development

Enantioselective Pharmacokinetics: Differential Distribution In Vivo

Following administration of racemic desflurane to patients, the enantiomeric ratio in blood and urine deviated from 1:1, indicating enantioselective distribution and pharmacokinetics [1]. While specific quantitative ratios are not detailed in the abstract, the observation of different pharmacokinetics between (R)- and (S)-desflurane underscores that the enantiomers are not pharmacokinetically equivalent. This finding aligns with class-level evidence that chiral anesthetics exhibit marked differences in pharmacokinetic behavior [2].

Pharmacokinetics Enantioselective Distribution Anesthetic Monitoring

Metabolic Stability: Desflurane vs. Sevoflurane and Isoflurane

Desflurane undergoes minimal biotransformation in humans, with only 0.02–0.2% of the inhaled dose being metabolized, compared to 2–5% for sevoflurane and approximately 0.2% for isoflurane [1]. This extremely low metabolism results in negligible production of potentially toxic metabolites (inorganic fluoride and trifluoroacetic acid) and correlates with a very low incidence of immune-mediated hepatotoxicity—only a single case reported for desflurane [1]. While these data pertain to racemic desflurane, the (R)-enantiomer is expected to share this metabolic advantage.

Drug Metabolism Hepatotoxicity Anesthetic Safety

Recommended Research and Industrial Application Scenarios for (+)-Desflurane


Stereospecific Anesthetic Mechanism Studies

Researchers investigating the molecular targets of volatile anesthetics can employ (+)-desflurane to probe stereospecific interactions with ion channels such as GABAA, glycine, or glutamate receptors [1]. The availability of pure enantiomer with defined absolute configuration (R) enables unambiguous correlation of structural features with functional effects, as previously demonstrated for isoflurane enantiomers [2].

Enantioselective Pharmacokinetic and Metabolism Investigations

The observation of enantioselective distribution of desflurane in vivo [3] supports the use of (+)-desflurane in preclinical and clinical pharmacokinetic studies aimed at delineating enantiomer-specific clearance pathways and tissue partitioning. Such studies can inform the development of enantiopure formulations that may offer improved therapeutic windows.

Analytical Reference Standard for Chiral Separation Method Development

(+)-Desflurane serves as an essential reference standard for developing and validating enantioselective gas chromatography methods [4]. Its well-characterized absolute configuration and high enantiomeric purity (achievable via synthesis with >96% inversion [5]) make it ideal for calibrating chiral stationary phases and quantifying enantiomeric ratios in biological samples.

Industrial Process Optimization for Enantiopure Anesthetic Production

The documented enantioselective synthesis of (+)-desflurane with high stereochemical fidelity [5] provides a foundation for scaling up production of enantiopure desflurane. This scenario is relevant for pharmaceutical companies exploring the 'racemic switch' to a single enantiomer, which has been advocated as a strategy to enhance safety and efficacy of fluorinated anesthetics [6].

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